molecular formula C13H15Cl2N3 B1520602 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine CAS No. 1017781-15-5

5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B1520602
M. Wt: 284.18 g/mol
InChI Key: HOGKSMYRQUIFBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound was not found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not found in the available resources .

Scientific Research Applications

Experimental and Computational Investigations

Synthesis Techniques and Reactivity Studies : Research includes exploring the reactivity of pyrazole compounds in various chemical reactions, such as the 1,3-dipolar cycloaddition, to synthesize novel pyrazole derivatives with potential for further functionalization (González et al., 2013). These studies often involve detailed computational and experimental investigations to understand the mechanisms and optimize the conditions for these reactions.

Ligand Design for Metal Complexes

Development of Luminescent Compounds : Research into the design of ligands, such as functionalized pyrazole derivatives for creating luminescent metal complexes, has implications for OLED technology and biological sensing (Lin et al., 2016). These studies focus on the synthesis of bis-tridentate iridium(III) complexes, highlighting the versatility of pyrazole derivatives in developing materials with desirable optical properties.

Structural Analysis

X-ray Crystallography for Hydrogen Bonding Studies : Investigations into the crystal structure of pyrazole derivatives reveal insights into hydrogen bonding patterns and molecular assemblies, which are crucial for understanding the solid-state properties of these compounds (Abonía et al., 2007). Such analyses can inform the design of materials with specific molecular orientations and properties.

Biological and Pharmacological Potential

Antioxidant and Antitumor Activity : The synthesis of pyrazole derivatives and their evaluation for biological activities, such as antioxidant and antitumor effects, is a significant area of research. These studies aim to identify novel compounds with potential therapeutic applications, demonstrating the diverse functional capabilities of pyrazole derivatives (Shakir et al., 2014).

Material Science Applications

Organic Light-Emitting Diodes (OLEDs) : Research into pyrazoline derivatives with hindered phenol groups for use in OLEDs as hole transport layers shows the application of pyrazole chemistry in improving the durability and performance of electronic devices (Cherpak et al., 2011). This work highlights the potential of pyrazole derivatives in electronics and photonics.

properties

IUPAC Name

5-tert-butyl-2-(3,5-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-8(14)4-9(15)6-10/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKSMYRQUIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672330
Record name 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

CAS RN

1017781-15-5
Record name 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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